molecular formula C115H184N30O24 B612459 Lyn peptide inhibitor CAS No. 222018-18-0

Lyn peptide inhibitor

Cat. No.: B612459
CAS No.: 222018-18-0
M. Wt: 2370.91
InChI Key: MITSVNFZLBORMW-QMGLJYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lyn peptide inhibitor is a synthetic compound designed to inhibit the activity of the Lyn tyrosine kinase, a member of the Src family of protein tyrosine kinases. Lyn kinase plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of Lyn kinase activity has been implicated in several pathological conditions, such as cancers, autoimmune diseases, and inflammatory disorders .

Mechanism of Action

Target of Action

The primary target of the Lyn peptide inhibitor is the Lyn tyrosine kinase . Lyn is a member of the Src family kinases and plays a crucial role in various cellular processes such as proliferation, differentiation, apoptosis, migration, and metabolism . It is an important signaling intermediary, modulating different inputs to regulate these outputs . Lyn has well-established functions in most hematopoietic cells, influencing c-kit signaling in progenitors, and mature cell receptor/integrin signaling in erythrocytes, platelets, mast cells, and macrophages .

Mode of Action

The this compound works by blocking the activation of Lyn and inhibiting the binding of Lyn tyrosine kinase to the βc subunit of IL-3/GM-CSF/IL-5 receptors . This inhibitor is designed to block a specific signal from a receptor while keeping other signals intact . The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn .

Biochemical Pathways

The this compound affects the Lyn-dependent functions of IL-5, such as eosinophil differentiation from stem cells and eosinophil survival . Lyn kinase is a key player in the IL-5 signaling pathway, which regulates many eosinophil functions including locomotion, degranulation, expression of adhesion molecules, cytokine synthesis, production of mediators such as oxygen radicals and leukotrienes, and cytotoxicity for parasites .

Pharmacokinetics

The inhibitor is designed to be cell-permeable, suggesting it can readily enter cells . The peptide is N-stearated to enable cellular internalization . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the this compound and their impact on its bioavailability.

Result of Action

The this compound has been shown to block eosinophil differentiation, survival, and airway eosinophilic inflammation . When applied in vivo, the Lyn-binding peptide significantly inhibited airway eosinophil influx in a mouse model of asthma . The lipopeptide had no effect on basophil histamine release or on the proliferation of B cells and T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lyn peptide inhibitors typically involves a drug-design strategy to construct sequence-based peptide inhibitors targeting a unique interaction site within Lyn kinase. One example is the synthesis of KRX-123, a Lyn-specific inhibitor, which was found to inhibit cellular proliferation in hormone-refractory prostate cancer cell lines . The synthetic route involves the following steps:

Industrial Production Methods: Industrial production of Lyn peptide inhibitors may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then subjected to quality control tests to ensure its efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: Lyn peptide inhibitors primarily undergo substitution reactions, where specific amino acid residues within the peptide sequence are modified to enhance binding affinity and specificity. Common reagents used in these reactions include:

  • Protecting groups for amino acids during SPPS.
  • Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products: The major products formed from these reactions are the modified peptide inhibitors with enhanced binding affinity and specificity for Lyn kinase .

Scientific Research Applications

Lyn peptide inhibitors have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lyn peptide inhibitors can be compared with other kinase inhibitors, such as Dasatinib and UM-164. While Dasatinib is a broad-spectrum kinase inhibitor, Lyn peptide inhibitors are designed to specifically target Lyn kinase, providing higher specificity and potentially fewer off-target effects . Similar compounds include:

Lyn peptide inhibitors are unique in their ability to selectively inhibit Lyn kinase, making them valuable tools for studying Lyn-specific signaling pathways and developing targeted therapies.

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSVNFZLBORMW-QMGLJYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H184N30O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.